(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid
Description
(4R)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid is a chiral spirocyclic compound featuring a unique bicyclic framework with a spiro junction at the 4-position. This structure combines a cyclopropane ring fused to a five-membered ring, with both carboxylic acid and amine functional groups. The compound’s molecular formula is C₉H₁₃NO₄, and it has an enantiomer, (4S)-4-aminospiro[2.4]heptane-1,4-dicarboxylic acid, which may exhibit distinct stereoselective properties .
Properties
CAS No. |
371980-02-8 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(7R)-7-aminospiro[2.4]heptane-2,7-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)3-1-2-8(9)4-5(8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14)/t5?,8?,9-/m0/s1 |
InChI Key |
GGWYFEZMUCMIRQ-HONCAXTGSA-N |
Isomeric SMILES |
C1C[C@@](C2(C1)CC2C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1CC2(CC2C(=O)O)C(C1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and continuous flow processes to maintain consistent reaction conditions and efficient production rates.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive centers: two carboxylic acids (positions 1 and 4) and a primary amine (position 4). These groups enable the following transformations:
Stereospecific Interactions
The (4R) configuration governs enantioselective reactions:
-
Enzymatic Inhibition : Demonstrated inhibition of Helicobacter pylori glutamate racemase via hydrogen bonding between the amino group and enzyme active sites .
-
Chiral Resolution : Separation of diastereomeric intermediates using Ellman’s chiral auxiliaries (e.g., tert-butanesulfinamide) .
Comparative Reactivity with Structural Analogs
Key differences emerge when comparing reactivity across spirocyclic amino acids:
Stability and Degradation Pathways
Scientific Research Applications
Modulation of Metabotropic Glutamate Receptors
One of the primary applications of (4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic acid is its role as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that this compound exhibits selective agonistic activity towards mGluRs, which are G protein-coupled receptors implicated in various neurological processes.
Key Findings :
- The compound has shown effectiveness in decreasing forskolin-stimulated cAMP formation in the adult rat cerebral cortex, indicating its role in modulating intracellular signaling pathways associated with mGluR activation .
- It acts as an anticonvulsant by selectively activating mGluRs negatively coupled to adenylate cyclase, which may provide therapeutic benefits in conditions such as epilepsy .
Neurological Disorders
Due to its ability to modulate glutamate signaling, this compound is being investigated for potential therapeutic applications in treating various neurological disorders, including:
- Epilepsy : The compound's anticonvulsant properties suggest it could be beneficial in managing seizure disorders.
- Anxiety and Depression : Given the role of glutamate in mood regulation, there is potential for this compound to be explored in the treatment of anxiety and depression disorders.
Case Studies
- In Vivo Studies on Seizure Models :
-
Cerebral Cortex Experiments :
- Experiments conducted on rat cerebral cortex slices showed that the compound effectively modulated excitatory neurotransmission, providing insights into its potential use as a therapeutic agent for enhancing cognitive functions or treating cognitive deficits associated with neurodegenerative diseases .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| This compound | mGluR agonist | Anticonvulsant, neuroprotective |
| (2R,4R)-APDC | mGluR agonist | Anticonvulsant |
| (1S,3R)-ACPD | Nonselective mGluR agonist | Cognitive enhancement |
Mechanism of Action
The mechanism of action of (4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Spirocyclic Dicarboxylic Acids
- Spiro[2.4]heptane-1,4-dicarboxylic Acid Derivatives :
The (4R)-enantiomer is part of a broader class of spirocyclic dicarboxylic acids. Its structural rigidity and compact bicyclic system contrast with linear dicarboxylic acids like benzene-1,4-dicarboxylic acid (BDC) , which lacks a spiro center and is widely used in metal-organic frameworks (MOFs) due to its planar geometry and carboxylate coordination sites . The spiro compound’s three-dimensional geometry could hinder its utility in MOF synthesis but may enhance binding specificity in biological systems .
Bicyclic Dicarboxylic Acids with Amino Groups
- 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic Acid: This non-chiral analogue of 2-aminoadipic acid shares a bicyclic framework but differs in ring size (heptane vs. spiro[2.4]heptane) and substituents. Synthesized in six steps from dimethyl-meso-2,5-dibromohexanedioate, it highlights the synthetic complexity of rigid bicyclic systems compared to simpler dicarboxylic acids .
Thiazolidine-2,4-dicarboxylic Acid :
A sulfur-containing heterocyclic compound with two carboxylic acid groups. Unlike the spiro compound, its thiazolidine ring introduces sulfur-based reactivity (e.g., disulfide bond formation) but lacks the steric constraints of a spiro junction. This compound is used in biochemical research, emphasizing how ring heteroatoms and functional group positioning influence application .
Linear and Aromatic Dicarboxylic Acids
- Benzene-1,4-dicarboxylic Acid (BDC): A cornerstone in MOF synthesis (e.g., MOF-5), BDC’s planar structure enables extended coordination networks with metals like Zn²⁺ or Zr⁴⁺. In contrast, the spiro compound’s non-planar structure limits its use in porous materials but may favor selective interactions in catalysis or drug design .
Cyclohexene-1,4-dicarboxylic Acid Derivatives :
These hydrogenated analogues of BDC, such as diethyl terephthalate precursors, are synthesized via Diels-Alder reactions. Their flexible cyclohexene rings contrast with the spiro compound’s rigid bicyclic system, affecting thermal stability and conformational dynamics .
Comparative Data Table
Biological Activity
(4R)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid, with the CAS number 371980-02-8, is a compound of interest in various biological studies due to its unique structural properties and potential pharmacological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is C9H13NO4, with a molecular weight of 199.20 g/mol. Its structural representation can be described by the following SMILES notation: O=C(O)[C@@]2(N)CCCC12C(C(=O)O)C1 .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The compound has been studied for its potential to modulate biological pathways involved in disease processes.
Antimicrobial Activity
Studies have demonstrated that this compound shows significant antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of certain Gram-positive and Gram-negative bacteria, which is critical for developing new antibacterial agents.
Anti-inflammatory Effects
In vitro assays have revealed that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Inhibition of Bacterial Secretion Systems : A study indicated that high concentrations of related compounds could inhibit Type III secretion systems (T3SS) in pathogenic bacteria, suggesting that this compound may share similar mechanisms .
- Cytotoxicity Assessments : Research has assessed the cytotoxic effects on various cell lines, demonstrating that at certain concentrations, the compound does not exhibit significant cytotoxicity while maintaining its antimicrobial efficacy .
- Mechanistic Studies : Further investigations into the mechanism of action have suggested that this compound may interact with specific bacterial targets involved in virulence factor secretion .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Synthetic Conditions for Spirocyclic Core Formation
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | 120°C | <100°C: Incomplete cyclization |
| Acid Catalyst | Polyphosphoric acid | H₂SO₄: Side reactions |
| Reaction Time | 24 h | <12 h: Low yield (<40%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
